molecular formula C18H17ClN4 B2548465 7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-20-7

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2548465
CAS No.: 860611-20-7
M. Wt: 324.81
InChI Key: PPAZSZDOURUFBG-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The exact mode of action of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to interact with their targets, leading to various changes in the biological system .

Biochemical Pathways

The specific biochemical pathways affected by 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .

Result of Action

The molecular and cellular effects of the action of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have various molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The process is eco-friendly, as it does not require catalysts or additives, and demonstrates good functional group tolerance . The scalability and efficiency of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investig

Biological Activity

Overview

7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure includes a triazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to inflammation and cancer.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets, including enzymes and receptors. Triazole compounds like this one are known to modulate key biochemical pathways by binding to specific proteins involved in processes such as inflammation and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammatory responses.
  • Receptor Modulation: It has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological functions.

Biological Activity Data

Research indicates that this compound exhibits several pharmacological properties:

Biological Activity Description Reference
AnticancerInhibits cancer cell proliferation in vitro.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing inflammation.
AntimicrobialExhibits activity against certain microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
  • Receptor Interaction:
    • Research highlighted the compound's role as a positive allosteric modulator of α7 nAChRs. In experiments involving Xenopus oocytes expressing these receptors, it displayed significant modulation capabilities with an EC50 value as low as 0.18 µM, indicating strong activity at low concentrations .
  • Inflammation Pathway Modulation:
    • Another study focused on its anti-inflammatory properties, revealing that the compound could inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential therapeutic application in inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step processes including microwave-assisted methods that enhance yield and purity while being environmentally friendly.

Synthetic Route Overview:

  • Starting materials: Enaminonitriles and benzohydrazides.
  • Reaction conditions: Microwave-mediated synthesis for rapid formation.
  • Final product: Characterized using NMR and mass spectrometry techniques.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c1-2-3-4-5-17-21-18-16(12-20)15(10-11-23(18)22-17)13-6-8-14(19)9-7-13/h6-11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAZSZDOURUFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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